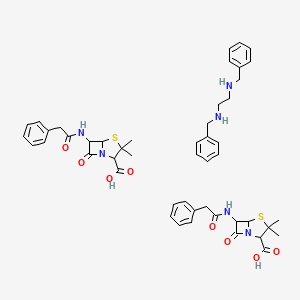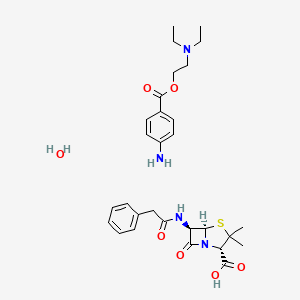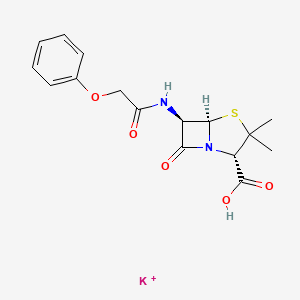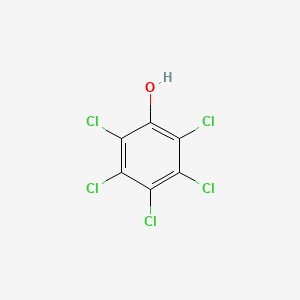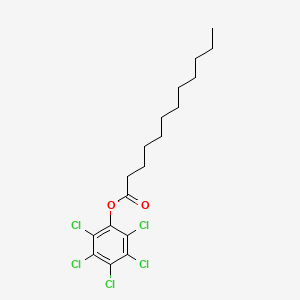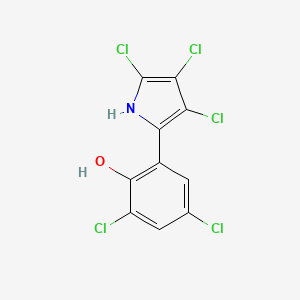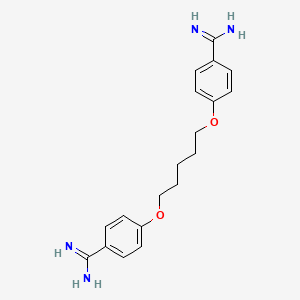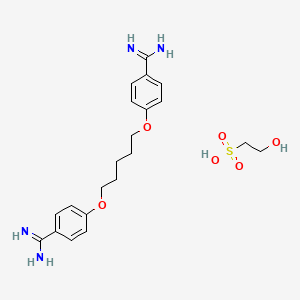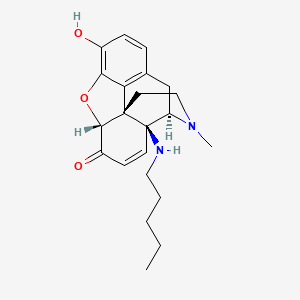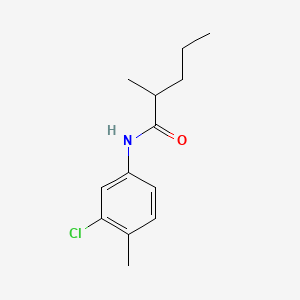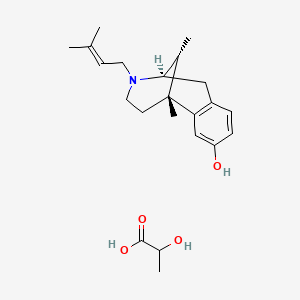![molecular formula C30H32N6O2S2 B1679355 8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Overview
Description
Preparation Methods
The synthesis of NNC 11-1607 involves the creation of dimeric analogs of the muscarinic acetylcholine receptor agonist phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine . The synthetic route includes the following steps:
Formation of the thiadiazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the 1,2,5-thiadiazole ring.
Attachment of the quinuclidine moiety: The quinuclidine group is introduced through a series of substitution reactions.
Dimerization: The final step involves the dimerization of the intermediate compounds to form NNC 11-1607.
Chemical Reactions Analysis
NNC 11-1607 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiadiazole ring.
Substitution: NNC 11-1607 can undergo substitution reactions, particularly at the quinuclidine and thiadiazole moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NNC 11-1607 has been extensively studied for its applications in scientific research:
Pharmacology: It is used as a tool to study the function of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes.
Neuroscience: Researchers use NNC 11-1607 to investigate the role of muscarinic receptors in cognitive functions and neurological disorders.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in treating diseases such as Alzheimer’s and schizophrenia.
Industrial Applications: While primarily used in research, its unique properties make it a candidate for developing new pharmacological agents.
Mechanism of Action
NNC 11-1607 exerts its effects by selectively binding to the M1 and M4 muscarinic acetylcholine receptors . This binding activates specific signaling pathways, leading to various physiological responses. The compound’s selectivity for these receptors is due to its unique dimeric structure, which enhances its binding affinity and functional selectivity .
Comparison with Similar Compounds
NNC 11-1607 is compared with other muscarinic acetylcholine receptor agonists such as NNC 11-1314 and NNC 11-1585 . While NNC 11-1314 is a monomeric agonist, NNC 11-1607 and NNC 11-1585 are dimeric, which contributes to their higher binding affinities and selectivity . NNC 11-1607 is unique in its functional selectivity for the M1 and M4 subtypes, making it a valuable tool for research .
Properties
Molecular Formula |
C30H32N6O2S2 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[3-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2 |
InChI Key |
TYLFZULSDOOCRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate NNC 11-1607 NNC-11-1607 NNC111607 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


